Cas no 851094-70-7 (N-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl-2-phenoxybenzamide)
N-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl-2-phenoxybenzamide Chemical and Physical Properties
Names and Identifiers
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- N-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl-2-phenoxybenzamide
- Benzamide, N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxy-
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- Inchi: 1S/C23H17N3O5/c27-21(17-8-4-5-9-18(17)30-16-6-2-1-3-7-16)24-23-26-25-22(31-23)15-10-11-19-20(14-15)29-13-12-28-19/h1-11,14H,12-13H2,(H,24,26,27)
- InChI Key: GEIYRMJWMIHQEH-UHFFFAOYSA-N
- SMILES: C(NC1=NN=C(C2=CC=C3OCCOC3=C2)O1)(=O)C1=CC=CC=C1OC1=CC=CC=C1
Experimental Properties
- Density: 1.373±0.06 g/cm3(Predicted)
- pka: 10.56±0.70(Predicted)
N-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl-2-phenoxybenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0608-0111-2μmol |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide |
851094-70-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0608-0111-5μmol |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide |
851094-70-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0608-0111-10μmol |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide |
851094-70-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0608-0111-20μmol |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide |
851094-70-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0608-0111-1mg |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide |
851094-70-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0608-0111-2mg |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide |
851094-70-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0608-0111-3mg |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide |
851094-70-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0608-0111-4mg |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide |
851094-70-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0608-0111-5mg |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide |
851094-70-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0608-0111-10mg |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide |
851094-70-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl-2-phenoxybenzamide Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on N-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl-2-phenoxybenzamide
Professional Introduction to Compound with CAS No. 851094-70-7 and Product Name: N-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl-2-phenoxybenzamide
The compound with the CAS number 851094-70-7 and the product name N-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl-2-phenoxybenzamide represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates several key pharmacophoric elements that contribute to its unique chemical and biological properties.
At the core of this compound's structure is a 1,3,4-oxadiazole moiety, which is a heterocyclic ring system known for its stability and versatility in drug design. The 1,3,4-oxadiazole ring is connected to a phenoxybenzamide group, which introduces a polar and hydrophilic region into the molecule. This combination of functional groups enhances the compound's solubility in both aqueous and organic solvents, making it suitable for various biochemical assays and in vitro studies.
The presence of a 2,3-dihydro-1,4-benzodioxin (also known as 6-hydroxymellein) scaffold in the molecule adds another layer of complexity and potential biological activity. The 2,3-dihydro-1,4-benzodioxin moiety is known for its role in various biological pathways and has been investigated for its potential in modulating enzyme activity and receptor binding. This scaffold is particularly interesting because it can interact with biological targets in multiple ways, depending on the orientation and conformation of the molecule.
Recent research has highlighted the importance of N-heterocyclic compounds in drug development. These molecules often exhibit high binding affinity to biological targets due to their ability to form multiple hydrogen bonds and other non-covalent interactions. The N-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl-2-phenoxybenzamide compound leverages this property by incorporating both an oxadiazole and a phenoxybenzamide moiety into its structure. This dual functionality allows the molecule to engage with multiple binding sites on its target proteins or enzymes.
In terms of biological activity, preliminary studies suggest that this compound may have potential applications in the treatment of various diseases. The 1,3,4-oxadiazole ring has been shown to exhibit anti-inflammatory, anti-microbial, and anti-cancer properties in several preclinical models. Additionally, the phenoxybenzamide group is known for its ability to modulate enzyme activity, particularly kinases and other signaling proteins involved in cellular processes.
The 2,3-dihydro-1,4-benzodioxin moiety further enhances the compound's potential therapeutic applications. This scaffold has been investigated for its role in modulating neurotransmitter systems and has shown promise in treating neurological disorders. By combining this moiety with the oxadiazole and phenoxybenzamide groups, researchers aim to develop a multifunctional therapeutic agent that can address multiple aspects of a disease simultaneously.
One of the most exciting aspects of this compound is its potential for use in combination therapy. The ability of different pharmacophoric groups to interact with multiple targets simultaneously can lead to synergistic effects that enhance therapeutic outcomes. This approach is particularly relevant in treating complex diseases such as cancer or neurodegenerative disorders, where multiple pathways are often dysregulated.
From a chemical synthesis perspective, N-(5-(2-methoxyphenyl)-1H-[1,...
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